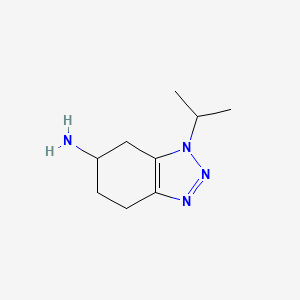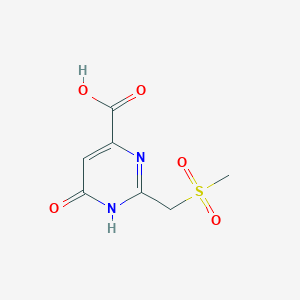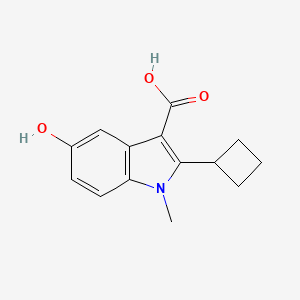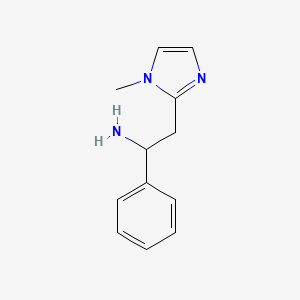
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
The synthesis of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole with amines under controlled temperature and pressure conditions can yield the desired compound. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are crucial for optimizing the reaction outcomes.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole compound with different functional groups.
2-(Propan-2-yl)-1H-benzotriazole: A similar compound with a different substitution pattern.
4,5,6,7-Tetrahydro-1H-benzotriazole: A compound with a similar core structure but lacking the propan-2-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-propan-2-yl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C9H16N4/c1-6(2)13-9-5-7(10)3-4-8(9)11-12-13/h6-7H,3-5,10H2,1-2H3 |
Clé InChI |
RTXYBHRXZVDWSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(CCC(C2)N)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)



![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)



![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)

![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)


